1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
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Description
1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H27N3O3S and its molecular weight is 389.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Complexes
Iron(III) Complexes of Sterically Hindered Ligands
The study by Velusamy et al. (2004) investigates iron(III) complexes of monophenolate ligands as functional models for catechol 1,2-dioxygenases, highlighting the role of ligand stereoelectronic properties in mimicking enzyme activity Velusamy, Mayilmurugan, & Palaniandavar, 2004.
Scandium, Yttrium, and Lanthanum Benzyl and Alkynyl Complexes
Ge, Meetsma, and Hessen (2009) explore the synthesis, characterization, and catalytic properties of scandium, yttrium, and lanthanum complexes with N-(2-pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligands, demonstrating their effectiveness in catalyzing the Z-selective linear dimerization of phenylacetylenes Ge, Meetsma, & Hessen, 2009.
Conducting Polymers from Low Oxidation Potential Monomers
Poly[bis(pyrrol-2-yl)arylenes]
Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave (1996) discuss conducting polymers derived from bis(pyrrol-2-yl) arylenes, showcasing their low oxidation potentials and stability in conducting form, which are crucial for electronic and optoelectronic applications Sotzing et al., 1996.
Antiacetylcholinesterase Activity
Flexible Ureas as Acetylcholinesterase Inhibitors
Vidaluc, Calmel, Bigg, Carilla, & Briley (1995) report on flexible ureas with significant antiacetylcholinesterase activity, highlighting the optimization of spacer length for enhanced interaction with enzyme hydrophobic binding sites, with potential implications for Alzheimer's disease treatment Vidaluc et al., 1995.
Novel Pyridine and Naphthyridine Derivatives
Synthesis and Reactions of Pyridine Derivatives
Abdelrazek, Kassab, Metwally, & Sobhy (2010) explore the synthesis of novel pyridine and naphthyridine derivatives, emphasizing their potential for creating complex molecules with diverse biological activities Abdelrazek et al., 2010.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-25-18-6-5-15(11-19(18)26-2)12-21-20(24)22-13-17(16-7-10-27-14-16)23-8-3-4-9-23/h5-7,10-11,14,17H,3-4,8-9,12-13H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPAUGWMBIBSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CSC=C2)N3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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